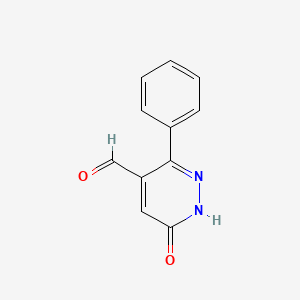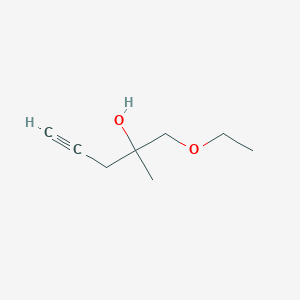![molecular formula C14H10BrN3O2 B12929810 Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate CAS No. 944581-07-1](/img/structure/B12929810.png)
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is a heterocyclic compound that features a brominated imidazo[1,2-a]pyrimidine core fused with a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with a brominated benzoic acid derivative under acidic conditions, followed by esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Catalysts such as palladium or copper may be employed to facilitate the cyclization and bromination steps .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrimidine: Similar core structure but without the bromine substitution.
Benzimidazole: Contains a fused benzene and imidazole ring but differs in the position and type of heteroatoms.
Uniqueness
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is unique due to its specific bromine substitution and ester functional group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic applications .
Eigenschaften
CAS-Nummer |
944581-07-1 |
|---|---|
Molekularformel |
C14H10BrN3O2 |
Molekulargewicht |
332.15 g/mol |
IUPAC-Name |
methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C14H10BrN3O2/c1-20-13(19)10-4-2-9(3-5-10)12-8-18-7-11(15)6-16-14(18)17-12/h2-8H,1H3 |
InChI-Schlüssel |
IBYVUIAGPODBIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


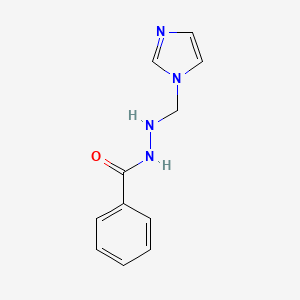
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)
![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
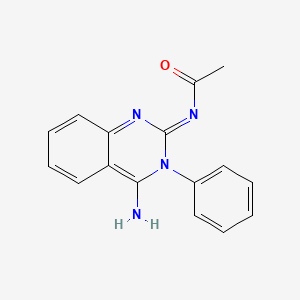

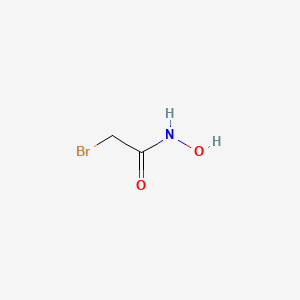

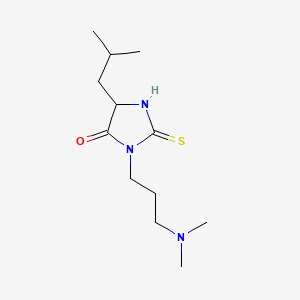

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
